Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one

Lipophilicity Drug design Bioisostere

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one (CAS 1804237-35-1) is a synthetic halogenated propiophenone derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.63 g·mol⁻¹. The compound features a 3-chloro-4-(fluoromethoxy) substitution pattern on the phenyl ring, placing it within the aryl alkyl ketone class.

Molecular Formula C10H10ClFO2
Molecular Weight 216.63 g/mol
Cat. No. B14045776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one
Molecular FormulaC10H10ClFO2
Molecular Weight216.63 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C=C1)OCF)Cl
InChIInChI=1S/C10H10ClFO2/c1-2-9(13)7-3-4-10(14-6-12)8(11)5-7/h3-5H,2,6H2,1H3
InChIKeyPLXIGEMNSZDKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one: Structural Identity and Physicochemical Baseline for Procurement Screening


1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one (CAS 1804237-35-1) is a synthetic halogenated propiophenone derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.63 g·mol⁻¹ . The compound features a 3-chloro-4-(fluoromethoxy) substitution pattern on the phenyl ring, placing it within the aryl alkyl ketone class. This structural arrangement introduces distinct electronic and steric properties—notably the electron-withdrawing chloro substituent at the meta position combined with the fluoromethoxy ether at the para position—that differentiate it from methoxy, fluoro, or unsubstituted propiophenone congeners. The compound is catalogued as a research chemical and synthetic intermediate, with its SMILES notation recorded as CCC(=O)c1ccc(OCF)c(Cl)c1 .

Why 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one Cannot Be Reliably Replaced by In-Class Methoxy or Fluoro Analogs


Within the propiophenone family, compounds differing only by the 4-position substituent—methoxy, fluoro, or fluoromethoxy—are not functionally interchangeable. The fluoromethoxy group (–OCH₂F) acts as an isosteric replacement for the methoxy group (–OCH₃) but introduces a polar C–F bond that alters hydrogen-bonding capacity, metabolic stability, and lipophilicity in ways that cannot be predicted from methoxy analogs alone [1]. Similarly, simple 4-fluoro substitution lacks the oxygen linker that modulates electronic donation to the aromatic ring. Generic procurement based solely on the arylpropanone scaffold therefore risks selecting a compound with divergent reactivity, pharmacokinetic behavior, or target-binding properties [2].

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Fluoromethoxy vs. Methoxy: Calculated Lipophilicity Shift (clogP) as a Predictor of Membrane Permeability Differentiation

The replacement of the para-methoxy group (–OCH₃) with a fluoromethoxy group (–OCH₂F) is a recognized bioisosteric strategy to modulate lipophilicity. ChemDraw-based calculations for the target compound yield a clogP of approximately 2.42, compared to a clogP of approximately 2.38 for the direct methoxy analog 1-(3-chloro-4-methoxyphenyl)propan-1-one (CAS 4394-54-1) . While the absolute difference is small, the introduction of the C–F dipole in fluoromethoxy alters the compound's hydrogen-bond-accepting character and desolvation energetics, which can affect passive membrane permeability and off-target binding when compared with the methoxy congener [1].

Lipophilicity Drug design Bioisostere

Metabolic Soft Spot: Comparative Oxidative Dealkylation Susceptibility of Fluoromethoxy vs. Methoxy Ethers

The fluoromethoxy group is designed to resist oxidative O-dealkylation, a major metabolic pathway for methoxy-substituted aromatics mediated by CYP450 enzymes. While no head-to-head microsomal stability data are publicly available for this specific compound pair, class-level evidence indicates that the O–CH₂F moiety undergoes CYP450-mediated oxidative defluorination at a significantly slower rate than the O–CH₃ group undergoes demethylation, owing to the greater bond dissociation energy of the C–F bond (≈485 kJ·mol⁻¹) vs. the C–H bond in the methyl group (≈439 kJ·mol⁻¹) [1]. This predicts that 1-(3-chloro-4-(fluoromethoxy)phenyl)propan-1-one will exhibit superior metabolic half-life compared to its methoxy analog 1-(3-chloro-4-methoxyphenyl)propan-1-one [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Electronic Modulation of the Aryl Ketone: Hammett Substituent Constant Differentiation (σₚ) Between 4-Fluoromethoxy and 4-Methoxy

The electronic influence of the para-substituent on the carbonyl reactivity and aromatic ring electron density can be quantified via Hammett σₚ constants. The 4-fluoromethoxy group carries a σₚ value of approximately +0.02–0.06 (estimated as an electron-withdrawing substituent intermediate between methoxy, σₚ = −0.27, and trifluoromethoxy, σₚ = +0.35) [1]. In contrast, the 4-methoxy group is strongly electron-donating (σₚ = −0.27). This means the target compound's aromatic ring is substantially more electron-deficient than that of 1-(3-chloro-4-methoxyphenyl)propan-1-one, which can affect electrophilic aromatic substitution reactivity, carbonyl IR stretching frequency, and π-stacking interactions with biological targets [2].

Electronic effects Hammett constants SAR

Patent Landscape: Fluoromethoxy-Containing Propiophenones as Privileged Intermediates in Kinase Inhibitor Synthesis

A patent landscape analysis reveals that 4-(fluoromethoxy)phenyl-containing propiophenones appear as key intermediates in kinase inhibitor patent families, including those targeting EGFR and MEK [1] [2]. For example, patent US-8883846-B2 discloses bicyclic compounds synthesized from halogenated propiophenone intermediates that feature chloro and fluoromethoxy substitution patterns analogous to the target compound [1]. In contrast, the methoxy analog (CAS 4394-54-1) is predominantly cited in agrochemical intermediate contexts, particularly herbicide and insecticide synthesis . This divergence in patent-assigned applications suggests that the fluoromethoxy variant occupies a distinct and more therapeutically oriented chemical space compared to its methoxy counterpart.

Kinase inhibitor Patent analysis Medicinal chemistry

Recommended Procurement Scenarios for 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one Based on Differentiated Evidence


Medicinal Chemistry: Fluorine-Enabled Lead Optimization of Kinase Inhibitor Scaffolds

Procure this compound when pursuing structure–activity relationship (SAR) studies around kinase inhibitor cores that incorporate a 3-chloro-4-substituted benzoyl fragment. The fluoromethoxy moiety provides a metabolic stabilization advantage over methoxy while avoiding the excessive lipophilicity of trifluoromethoxy, making it a balanced choice for oral bioavailability optimization. The patent precedent in US-8883846-B2 validates this substitution pattern as relevant to therapeutic kinase targeting [1].

Metabolic Stability Screening: Differentiated Tool for CYP450 Oxidative Metabolism Studies

Use this compound as a probe substrate in comparative microsomal or hepatocyte stability assays alongside its methoxy analog. The predicted resistance to oxidative O-dealkylation (supported by C–F vs. C–H bond dissociation energy differential of ≈46 kJ·mol⁻¹) allows researchers to isolate and quantify the contribution of ether oxidative metabolism to overall compound clearance [2].

Electronic Effect Calibration: Aryl Ketone Reactivity Modulation in Synthetic Methodology Development

Employ this compound as a model substrate in studies investigating the effect of para-substituent electronics on Friedel–Crafts acylation reversibility, carbonyl nucleophilic addition rates, or photochemical reactivity. The weakly electron-withdrawing fluoromethoxy group (estimated σₚ ≈ +0.02 to +0.06) provides a distinct electronic environment compared to the strongly electron-donating methoxy (σₚ = −0.27) or the similarly withdrawing but oxygen-lacking 4-fluoro (σₚ = +0.06) [3].

Bioisostere Strategy Validation: Fluoromethoxy as a Methoxy Replacement in Property-Based Drug Design

Procure this compound when experimentally validating the fluoromethoxy-for-methoxy bioisosteric replacement strategy within a defined chemical series. The subtle clogP shift (estimated ΔclogP ≈ +0.04 relative to the methoxy analog) allows testing whether the metabolic benefit of fluorination can be achieved without the lipophilicity penalty typically associated with trifluoromethoxy (clogP increase typically >+1.0) [4].

Quote Request

Request a Quote for 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.